![molecular formula C15H15N3S B2832896 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline CAS No. 850733-14-1](/img/structure/B2832896.png)

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

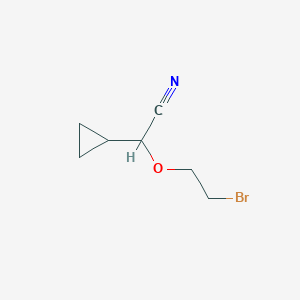

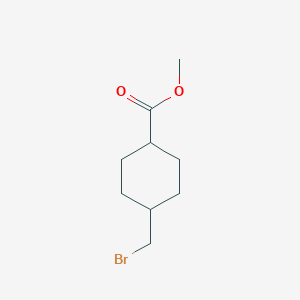

“4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline” is a chemical compound with the molecular formula C15H15N3S . The average mass of this compound is 269.365 Da and the monoisotopic mass is 269.098663 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

Benzazoles and derivatives, including those related to the chemical structure of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline, are notable in medicinal chemistry for their diverse biological activities. Synthetic chemists are particularly interested in compounds with guanidine moieties, such as 2-aminobenzimidazole, due to their significant biological activities and clinical applications. These compounds have been explored for their potential therapeutic effects, including cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis induction, indicating their importance in drug development and pharmacology (Rosales-Hernández et al., 2022).

Chemistry and Properties of Benzothiazole Compounds

Research on compounds like 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has revealed their potential in various chemical branches. These studies cover the preparation procedures, properties of organic compounds, complex compounds, and significant properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity. This highlights the versatile nature of benzothiazole derivatives and their potential in various scientific applications, ranging from material science to biological activity (Boča et al., 2011).

Benzimidazole and Benzothiazole in Chemotherapy

Benzimidazoles and benzothiazoles have shown a broad range of biological activities, including use in chemotherapy of helminthosis, mycosis, and other conditions. These compounds have been noted for their CNS effects and potential for synthesizing more potent CNS drugs. Literature suggests that the azole group, common to benzimidazole, imidazothiazole, and imidazole, might be responsible for some of these CNS effects, indicating the potential of these compounds in the treatment of neurological disorders (Saganuwan, 2020).

Pharmacological Activities of Benzimidazole Derivatives

Benzimidazole derivatives are prominent in the field of medicinal chemistry due to their wide range of pharmacological properties. Their structural diversity has led to the discovery of compounds with various therapeutic interests, including antimicrobial, antiviral, antiparasitic, and antihypertensive effects. These compounds have been pivotal in the discovery of new therapeutic agents and continue to be an active area of research in medicinal chemistry (Babbar et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting Pantothenate synthetase . This disruption leads to a deficiency of coenzyme A, which is vital for various metabolic processes in Mtb . The downstream effects of this disruption are a decrease in the survival and virulence of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for this compound . The impact of these properties on the bioavailability of the compound is still under investigation.

Result of Action

The compound shows significant antitubercular activity. The most active derivative of this compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, it showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Biochemische Analyse

Biochemical Properties

Related compounds such as imidazo[2,1-b][1,3]benzothiazole derivatives have been shown to have significant antimycobacterial activity . These compounds interact with enzymes such as Pantothenate synthetase of Mycobacterium tuberculosis (Mtb), leading to inhibition of the bacteria .

Cellular Effects

Related compounds have been shown to have antimycobacterial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to interact with enzymes such as Pantothenate synthetase of Mtb, suggesting that they may exert their effects through enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLBDSZGWZXMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)

![13-chloro-5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2832814.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B2832818.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2832825.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)

![2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one](/img/structure/B2832836.png)